Gastric Acid Inhibition vs. Pirenzepine
In a direct comparative study using the modified sham feeding model in humans, benzilonium bromide (1 mg + 1 mg IV) and pirenzepine (10 mg + 10 mg IV) were assessed for inhibition of vagally-stimulated gastric acid output. Benzilonium blocked 73% of the acid response, whereas pirenzepine blocked only 48% [1]. This 25-percentage-point greater inhibition demonstrates that benzilonium, at these doses, produces more profound cholinergic blockade of gastric parietal cell secretion than the M1-selective agent pirenzepine under identical experimental conditions.
| Evidence Dimension | Inhibition of acid response to modified sham feeding |
|---|---|
| Target Compound Data | 73% inhibition |
| Comparator Or Baseline | Pirenzepine: 48% inhibition |
| Quantified Difference | 25 percentage points greater inhibition |
| Conditions | Human volunteers; IV administration: benzilonium 1+1 mg vs. pirenzepine 10+10 mg |
Why This Matters
For studies requiring maximal peripheral cholinergic blockade of gastric secretion without M1 selectivity, benzilonium provides a more complete inhibition than pirenzepine at the doses compared.
- [1] Stenquist B, Haglund U, Lind T, Olbe L. The effect of different anticholinergics on the gastric acid response to sham feeding in man. Scand J Gastroenterol Suppl. 1982;72:165-8. View Source
